molecular formula C6H14N4O B14228297 3-Methylmorpholine-4-carbohydrazonamide CAS No. 752145-18-9

3-Methylmorpholine-4-carbohydrazonamide

Katalognummer: B14228297
CAS-Nummer: 752145-18-9
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: QMSSNWYOFVIWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylmorpholine-4-carbohydrazonamide is a chemical compound with a unique structure that combines a morpholine ring with a carbohydrazonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 3-methylmorpholine with carbohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methylmorpholine+CarbohydrazideThis compound\text{3-Methylmorpholine} + \text{Carbohydrazide} \rightarrow \text{this compound} 3-Methylmorpholine+Carbohydrazide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature and pressure to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methylmorpholine-4-carbohydrazonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Methylmorpholine-4-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylmorpholine: A related compound with a similar morpholine ring structure but lacking the carbohydrazonamide group.

    4-Methylmorpholine: Another similar compound with a methyl group attached to the morpholine ring.

Uniqueness

3-Methylmorpholine-4-carbohydrazonamide is unique due to the presence of both the morpholine ring and the carbohydrazonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

752145-18-9

Molekularformel

C6H14N4O

Molekulargewicht

158.20 g/mol

IUPAC-Name

N'-amino-3-methylmorpholine-4-carboximidamide

InChI

InChI=1S/C6H14N4O/c1-5-4-11-3-2-10(5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9)

InChI-Schlüssel

QMSSNWYOFVIWIB-UHFFFAOYSA-N

Kanonische SMILES

CC1COCCN1C(=NN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.